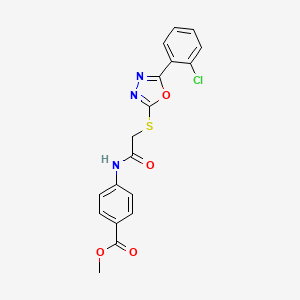

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

CAS No.:

Cat. No.: VC15815096

Molecular Formula: C18H14ClN3O4S

Molecular Weight: 403.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClN3O4S |

|---|---|

| Molecular Weight | 403.8 g/mol |

| IUPAC Name | methyl 4-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23) |

| Standard InChI Key | TVAIQTGHLWMIJT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name, Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, reflects its intricate structure:

-

1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 5 with a 2-chlorophenyl group .

-

Thioacetamide bridge: A sulfur-containing acetamide group () linking the oxadiazole to the benzoate moiety .

-

Methyl benzoate: A methyl ester of benzoic acid attached at the para position of the benzene ring .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 332161-01-0 | |

| Molecular Formula | ||

| Molecular Weight | 403.84 g/mol | |

| logP (Partition Coefficient) | 3.9804 | |

| Polar Surface Area (PSA) | 119.62 Ų | |

| Molar Refractivity (MR) | 101.578 |

Physicochemical Properties and Computational Predictions

Lipophilicity and Solubility

The logP value of 3.98 indicates moderate lipophilicity, suggesting the compound may permeate biological membranes but could face solubility limitations in aqueous environments. The high polar surface area (119.62 Ų) further supports this, as molecules with PSA > 100 Ų often exhibit poor intestinal absorption.

Synthesis and Structural Analogues

Table 2: Representative Reaction Steps

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Hydrazine hydrate, HCl, reflux | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol |

| 2 | Chloroacetamide, K₂CO₃, DMF | 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide |

| 3 | Methyl 4-aminobenzoate, EDC, DCM | Final compound |

Structural Analogues and Patent Context

Patent EP2520575A1 discloses numerous 1,3,4-oxadiazole derivatives with substituted aryl groups, highlighting their utility as kinase inhibitors. For example:

-

Compound 3-acetamido-5-[4-(4-ethylphenyl)phenyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide : Shares the oxadiazole-carboxamide scaffold but incorporates a furan ring instead of a chlorophenyl group.

-

Compound 5-(4-Chloro-3-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide : Demonstrates the versatility of nitro and chloro substituents in modulating bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume